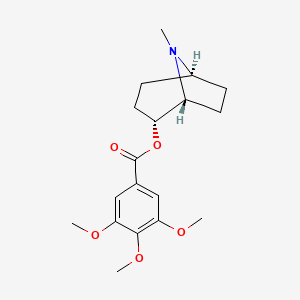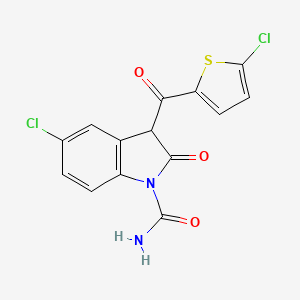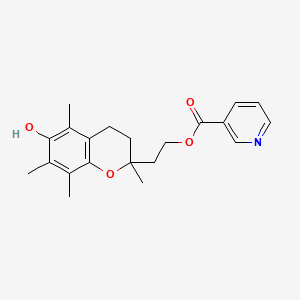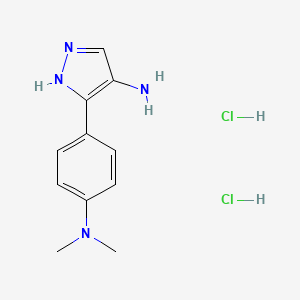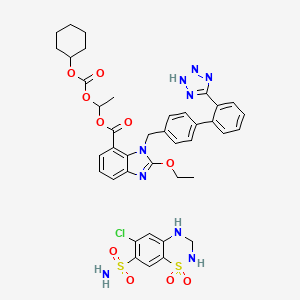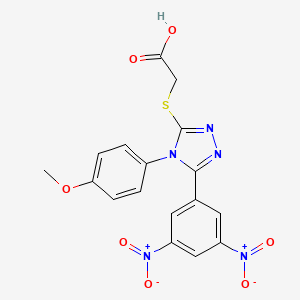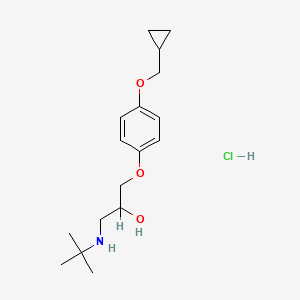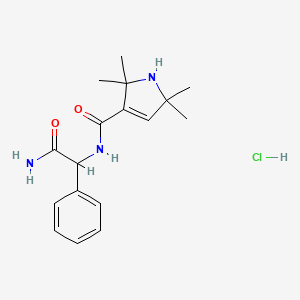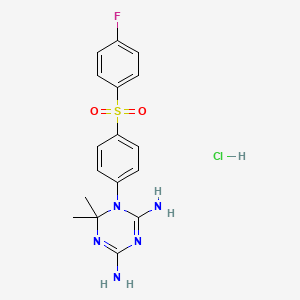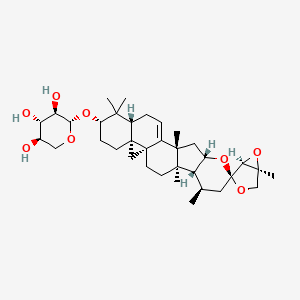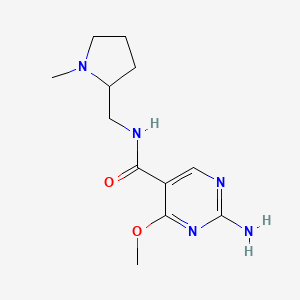
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrimidine ring using methanol and a suitable catalyst.
Amination: Introduction of the amino group at the 2-position through nucleophilic substitution reactions.
N-((1-methyl-2-pyrrolidinyl)methyl) Substitution: The final step involves the substitution of the carboxamide group with the N-((1-methyl-2-pyrrolidinyl)methyl) moiety, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the N-((1-methyl-2-pyrrolidinyl)methyl) group.
2-Amino-4-methoxy-N-methyl-5-pyrimidinecarboxamide: Contains a simpler N-methyl group instead of the pyrrolidinyl moiety.
2-Amino-4-methoxy-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to the presence of the N-((1-methyl-2-pyrrolidinyl)methyl) group, which may confer specific biological activities and chemical properties not found in similar compounds.
Propriétés
Numéro CAS |
84332-12-7 |
|---|---|
Formule moléculaire |
C12H19N5O2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-amino-4-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-17-5-3-4-8(17)6-14-10(18)9-7-15-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,14,18)(H2,13,15,16) |
Clé InChI |
TZGCFMUPAJUYLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



